molecular formula C8H14N2 B13249703 Spiro[2.4]heptane-4-carboximidamide

Spiro[2.4]heptane-4-carboximidamide

Cat. No.: B13249703
M. Wt: 138.21 g/mol
InChI Key: JMJJOHKGTLNVIW-UHFFFAOYSA-N
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Description

Spiro[24]heptane-4-carboximidamide is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentane ring

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in potent biological effects . Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptane-4-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

spiro[2.4]heptane-7-carboximidamide

InChI

InChI=1S/C8H14N2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H3,9,10)

InChI Key

JMJJOHKGTLNVIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)C(=N)N

Origin of Product

United States

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